Phenyl benzoate

Material Science Polymer Additives Formulation Chemistry

Substituting liquid benzoate esters for solid-phase applications risks processing failure. Phenyl benzoate (CAS 93-99-2) solves this with: • Mp 68-72°C - enables solid-phase synthesis & crystalline polymer masterbatch incorporation. • Exclusive Fries rearrangement substrate for hydroxybenzophenone synthesis; benzyl benzoate cannot substitute. • Cl⁻ transport blocker (0.1 μM-1 mM) for Glu accumulation studies in neuroscience. Reliable supply in 25-500 g scales, ambient shipping, ≥99% purity.

Molecular Formula C13H10O2
Molecular Weight 198.22 g/mol
CAS No. 93-99-2
Cat. No. B166620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl benzoate
CAS93-99-2
Synonymsdiphenylcarboxylate
DPCate
Molecular FormulaC13H10O2
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2
InChIInChI=1S/C13H10O2/c14-13(11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H
InChIKeyFCJSHPDYVMKCHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenyl Benzoate Overview


Phenyl benzoate (CAS 93-99-2) is a benzoate ester formed by the condensation of phenol and benzoic acid . This colorless to white crystalline solid , with a melting point of 68-72°C , finds application as a synthetic intermediate [1], a preservative and fragrance ingredient in cosmetics [2], a polymer additive [3], and a model compound for liquid crystal research [4]. Its utility stems from a specific combination of physicochemical properties that distinguish it from other benzoate esters like benzyl benzoate or phenyl salicylate.

Synthesis Intermediate for hydroxybenzophenones via Fries rearrangement
Solid state Crystalline solid additive for polymers, liquid crystals and solid-phase research
Cosmetics Dual-function preservative and fragrance ingredient per INCI

Phenyl Benzoate Substitution Risks


In procurement and formulation, treating all benzoate esters as interchangeable carries significant technical risk. The specific ester moiety (phenyl vs. benzyl, etc.) fundamentally alters the compound's physicochemical properties [1]. For instance, the melting point, a critical parameter for processing, varies by over 100°C between phenyl benzoate and benzyl benzoate, which is a liquid at room temperature [2]. This single difference impacts everything from storage and handling to its function in solid-phase synthesis, crystalline polymer additives, or as a model compound for solid-state research. Furthermore, the specific ester dictates the compound's biological activity; phenyl benzoate's action as a chloride transport blocker [3] is a specific biochemical property not shared by all esters, making generic substitution in a research context invalid.

! Physical state mismatch: phenyl benzoate is a crystalline solid, whereas benzyl benzoate is a liquid; direct substitution in solid-phase applications may not be feasible.
! Biochemical specificity: chloride channel blocking activity reported for phenyl benzoate is not established for benzyl benzoate; experimental models may not transfer.
! Synthetic pathway specificity: the Fries rearrangement requires a phenolic ester; benzyl benzoate cannot undergo this transformation.

Phenyl Benzoate: Comparative Evidence


Physical State: Solid vs. Liquid

Phenyl benzoate is a crystalline solid at room temperature, in stark contrast to the liquid benzyl benzoate. This physical state difference is quantified by a >100°C disparity in melting point, which is a critical factor for applications requiring solid-state handling, crystalline matrices, or where a liquid plasticizer would be unsuitable .

Physical state
Cross-study comparable
Melting point ~ +88 °C higher (solid vs. liquid)
Solid-state applications require phenyl benzoate
Benzyl benzoate is functionally a different material class
Material Science Polymer Additives Formulation Chemistry

Chloride Transport Blockade

Unlike benzyl benzoate, which is used topically as a scabicide, phenyl benzoate exhibits a distinct, quantifiable biochemical activity as a chloride transport blocker. It inhibits Cl--dependent glutamate accumulation into rat brain membrane vesicles, an effect not reported for benzyl benzoate in this context [1].

Chloride transport
Class-level inference
Inhibits Cl⁻-dependent glutamate accumulation (0.1 μM–1 mM) vs. not reported for comparator
Supports chloride channel research specificity
Mechanism distinct; model not transferable to other esters
Neuroscience Biochemistry Ion Channel Research

Dual-Function: Preservative & Fragrance

In cosmetic formulations, phenyl benzoate is recognized as a dual-function ingredient, serving as both a preservative and a fragrance component [1]. While other benzoate esters like benzyl benzoate also provide fragrance, phenyl benzoate's specific inclusion in the EU's positive list of preservatives with a maximum concentration limit (as part of the 'esters of benzoic acid' group) provides a regulatory and functional framework for its use that may differ from other esters [2].

Cosmetic function
Class-level inference
Preservative + fragrance vs. primarily fragrance/solvent
Dual-function profile may simplify formulation
Regulatory inclusion as preservative per EU cosmetics regulation
Cosmetic Science Formulation Chemistry Preservatives

Fries Rearrangement to Hydroxybenzophenones

Phenyl benzoate is a key intermediate in the synthesis of hydroxybenzophenones via the Fries rearrangement [1]. This reaction is specific to phenolic esters like phenyl benzoate; its benzyl analog (benzyl benzoate) cannot undergo this rearrangement, as it lacks the requisite O-aryl bond. A study using H-β zeolite catalysis showed phenylbenzoate as the sole primary product of phenol benzoylation, which then consecutively rearranged to yield o- and p-hydroxybenzophenone [2].

Fries rearrangement
Class-level inference
Yields o- and p-hydroxybenzophenone vs. no reaction
Essential for this synthetic route
Catalyzed by AlCl₃ or zeolites; benzyl ester inert
Organic Synthesis Pharmaceutical Intermediates Catalysis

Thermodynamic Data for Hydrogen Storage

A 2024 study on lignin-based models for hydrogen storage evaluated and recommended the thermochemical properties of both phenyl and benzyl benzoates for engineering calculations. The study provides validated datasets for vapor pressures and enthalpies, allowing for a direct, quantitative comparison of these two compounds in the context of hydrogen carrier applications [1].

Thermodynamic data
Direct head-to-head comparison
Validated datasets for vapor pressures, enthalpies
Supports quantitative engineering comparison
Recommended for hydrogen carrier LOHC design
Energy Storage Thermodynamics Lignin Valorization

Phenyl Benzoate Applications


Solid-Phase Polymer Additive

For applications requiring a solid, crystalline additive, phenyl benzoate is the superior choice. Its high melting point of 68-72°C makes it suitable for incorporation into solid polymer masterbatches as a light stabilizer [1], for use as an end-capping agent in melt polymerization [2], or in any solid formulation where a liquid additive like benzyl benzoate would cause handling, stability, or performance issues.

Chloride Transport Studies Probe

In neuroscience research, phenyl benzoate is a specific tool for investigating chloride channel function and glutamate transport. Its quantifiable inhibition of Cl--dependent glutamate accumulation in vitro (0.1 μM - 1 mM) [3] makes it a defined pharmacological agent for these studies. Benzyl benzoate, lacking this activity, is not a valid substitute for this experimental application.

Fries Rearrangement Intermediate

Phenyl benzoate is the necessary starting material for the synthesis of ortho- and para-hydroxybenzophenones via the Fries rearrangement [4]. This reaction pathway is unavailable to benzyl benzoate, making phenyl benzoate the essential procurement choice for this specific synthetic route in pharmaceutical and fine chemical manufacturing [5].

Application
Selection Property
Validation Focus
Solid-phase polymer additive
Crystalline solid-state form
Melting point and matrix compatibility
Chloride transport assay probe
Chloride channel target engagement
Cl⁻-dependent glutamate uptake inhibition
Hydroxybenzophenone synthesis
O-aryl ester reactivity
Fries rearrangement pathway specificity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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